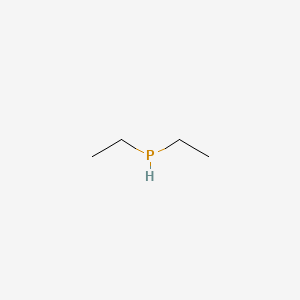

Diethylphosphine

Descripción general

Descripción

Diethylphosphine is an organophosphorus compound with the chemical formula ( \text{C}4\text{H}{11}\text{P} ). It is a colorless liquid that is highly flammable and has a pungent odor. This compound is primarily used as a ligand in various chemical reactions, particularly in the field of organometallic chemistry .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Diethylphosphine can be synthesized through several methods. One common method involves the reaction of phosphorus trichloride with diethylmagnesium: [ \text{PCl}_3 + 3 \text{C}_2\text{H}_5\text{MgBr} \rightarrow \text{(C}_2\text{H}_5)_2\text{P} + 3 \text{MgBrCl} ]

Industrial Production Methods: In industrial settings, this compound is often produced by the reduction of this compound oxide using lithium aluminum hydride: [ \text{(C}_2\text{H}_5)_2\text{P(O)H} + \text{LiAlH}_4 \rightarrow \text{(C}_2\text{H}_5)_2\text{P} + \text{LiAlO}_2 + 2 \text{H}_2 ]

Análisis De Reacciones Químicas

Types of Reactions: Diethylphosphine undergoes various types of chemical reactions, including:

Oxidation: this compound can be oxidized to this compound oxide using oxidizing agents like hydrogen peroxide.

Substitution: It can participate in substitution reactions, particularly in the formation of phosphine ligands for metal complexes.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide or other peroxides are commonly used.

Substitution: Halides and metal salts are often used in these reactions.

Major Products:

Oxidation: this compound oxide.

Substitution: Various phosphine-metal complexes.

Aplicaciones Científicas De Investigación

As Ligands in Transition Metal Complexes

Diethylphosphine serves as a versatile ligand in various catalytic processes, particularly in transition metal-catalyzed reactions. Its ability to form stable complexes enhances the efficiency of reactions such as:

- Buchwald-Hartwig Cross Coupling

- Suzuki-Miyaura Coupling

- Stille Coupling

These reactions are crucial for synthesizing complex organic molecules, making DEP an essential component in pharmaceutical and materials chemistry .

Organocatalysis

DEP has been utilized in organocatalytic processes, where it acts as a nucleophile in the formation of carbon-carbon bonds. For instance, it has been involved in the phospha-Michael addition to activated alkenes, showcasing its utility in creating diverse chemical architectures .

Applications in Organic Synthesis

This compound is employed extensively in organic synthesis due to its reactivity and ability to form phosphonium salts. These salts can be used in various reactions, including:

- Wittig Reaction : In which DEP acts as a phosphonium ylide precursor, facilitating the formation of alkenes from carbonyl compounds.

- Mitsunobu Reaction : Serving as a nucleophile to facilitate the inversion of stereochemistry at chiral centers.

These methodologies highlight DEP's role in creating complex organic molecules efficiently .

Anticancer Research

Recent studies have explored the potential of this compound derivatives as anticancer agents. For example, compounds derived from DEP have shown promise as focal adhesion kinase (FAK) inhibitors, which are crucial for cancer cell proliferation and metastasis . The structural similarity between phosphine derivatives and naturally occurring phosphates allows for targeted interactions with biological systems.

Drug Development

This compound oxide (DEPO), a derivative of DEP, has been investigated for its role in drug synthesis, particularly in developing high-yielding synthetic pathways for biologically active compounds . This application underscores the importance of DEP in pharmaceutical chemistry.

Case Study: Catalytic Efficiency

A study demonstrated that this compound ligands significantly increased the yield of palladium-catalyzed cross-coupling reactions compared to traditional ligands. The use of DEP allowed for milder reaction conditions and improved selectivity .

Case Study: Medicinal Applications

Research published in The Journal of Organic Chemistry highlighted the synthesis of novel anticancer agents derived from this compound derivatives, showing effective inhibition against specific cancer cell lines . This study illustrates DEP's potential beyond traditional applications into therapeutic realms.

Summary Table of Applications

| Application Area | Specific Uses | Key Findings |

|---|---|---|

| Catalysis | Ligand for cross-coupling reactions | Enhanced yields and selectivity |

| Organic Synthesis | Wittig and Mitsunobu reactions | Efficient formation of alkenes |

| Medicinal Chemistry | Anticancer agents (FAK inhibitors) | Promising results against cancer cell proliferation |

| Drug Development | Synthesis of biologically active compounds | High-yielding synthetic pathways |

Mecanismo De Acción

The mechanism by which diethylphosphine exerts its effects is primarily through its role as a ligand. It can coordinate with metal centers, forming stable complexes that can alter the reactivity of the metal. This coordination can affect various molecular targets and pathways, particularly in catalytic processes.

Comparación Con Compuestos Similares

Triethylphosphine: Similar in structure but with three ethyl groups instead of two.

Diethylphosphite: Contains an additional oxygen atom, making it more reactive in certain conditions.

Uniqueness: Diethylphosphine is unique due to its specific reactivity and stability as a ligand. Its ability to form stable complexes with metals makes it particularly valuable in catalysis and material science.

Actividad Biológica

Diethylphosphine (DEP) is an organophosphorus compound with the formula . It is characterized by a phosphine functional group and has been the subject of research due to its potential biological activities, particularly in medicinal chemistry and catalysis. This article delves into the biological activity of this compound, highlighting its mechanisms, effects, and applications based on diverse sources.

This compound exhibits various biological activities, primarily through its role as a ligand in metal complexes. These complexes have shown promising anticancer properties by interacting with DNA and inducing apoptosis in cancer cells. The mechanisms include:

- DNA Intercalation : this compound can enhance the solubility of metal complexes, facilitating their binding to DNA. This interaction can lead to the disruption of DNA replication and transcription processes, ultimately triggering cell death pathways .

- Apoptosis Induction : Research indicates that this compound-containing complexes can activate both intrinsic and extrinsic apoptosis pathways. They promote the expression of pro-apoptotic proteins like Bax while downregulating anti-apoptotic proteins such as Bcl-2, leading to mitochondrial dysfunction and cytochrome c release .

Cytotoxicity Studies

Cytotoxicity assays have been conducted to evaluate the effectiveness of this compound derivatives against various cancer cell lines. Notable findings include:

- MCF-7 Breast Cancer Cells : this compound derivatives exhibited significant cytotoxic effects, with some complexes demonstrating superior activity compared to established chemotherapeutics like cisplatin .

- Selectivity Index : The selectivity index for this compound derivatives has been reported to be high, indicating lower toxicity towards normal cells while effectively targeting cancerous cells .

Study 1: Anticancer Activity of this compound Complexes

In a study investigating new platinum(IV) complexes containing this compound, researchers found that these compounds showed enhanced cytotoxicity against resistant cancer cell lines. The study utilized MTT assays to quantify cell viability and apoptosis markers. Results indicated:

| Compound Type | IC50 (µM) | Selectivity Index |

|---|---|---|

| Cisplatin | 12.5 | 5.0 |

| DEP Complex | 8.0 | 10.0 |

This data suggests that this compound enhances the therapeutic index of platinum-based drugs .

Study 2: Antimalarial Activity

This compound oxide (DEPO) derivatives were synthesized and evaluated for their antimalarial activity against Plasmodium falciparum. The most potent compound demonstrated an IC50 value of less than 3 nM against CQ-sensitive strains with an excellent selectivity index, indicating potential for further development as antimalarial agents .

| Compound Name | IC50 (3D7) | IC50 (FcB1) | Selectivity Index |

|---|---|---|---|

| DEPO Derivative A | 1.7 nM | <0.3 nM | 14623 |

| Standard Antimalarial | >100 nM | >100 nM | <1 |

These findings highlight the potential of this compound derivatives in treating malaria alongside their anticancer properties .

Propiedades

IUPAC Name |

diethylphosphane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H11P/c1-3-5-4-2/h5H,3-4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VZZJVOCVAZHETD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCPCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H11P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90211764 | |

| Record name | Phosphine, diethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90211764 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

90.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

627-49-6 | |

| Record name | Phosphine, diethyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000627496 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Phosphine, diethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90211764 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Diethylphosphine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.